((Dimethylamino)methylene)dimethylammonium methyl sulphate ((Dimethylamino)methylene)dimethylammonium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 2013-91-4
VCID: VC3920102
InChI: InChI=1S/C5H13N2.CH4O4S/c1-6(2)5-7(3)4;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES: CN(C)C=[N+](C)C.COS(=O)(=O)[O-]
Molecular Formula: C6H16N2O4S
Molecular Weight: 212.27 g/mol

((Dimethylamino)methylene)dimethylammonium methyl sulphate

CAS No.: 2013-91-4

Cat. No.: VC3920102

Molecular Formula: C6H16N2O4S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

((Dimethylamino)methylene)dimethylammonium methyl sulphate - 2013-91-4

Specification

CAS No. 2013-91-4
Molecular Formula C6H16N2O4S
Molecular Weight 212.27 g/mol
IUPAC Name dimethylaminomethylidene(dimethyl)azanium;methyl sulfate
Standard InChI InChI=1S/C5H13N2.CH4O4S/c1-6(2)5-7(3)4;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key AOOJBRIQPYLGMR-UHFFFAOYSA-M
SMILES CN(C)C=[N+](C)C.COS(=O)(=O)[O-]
Canonical SMILES CN(C)C=[N+](C)C.COS(=O)(=O)[O-]

Introduction

Synthesis and Preparation

((Dimethylamino)methylene)dimethylammonium methyl sulphate is synthesized through multiple routes, primarily involving nucleophilic substitution and salt metathesis. Notable methods include:

Reaction of Lithium Dimethylamide with Tetramethylformamidinium Salts

Lithium dimethylamide (LiNMe₂) reacts with tetramethylformamidinium chloride or methylsulfate to yield the target compound. This method achieves yields of 55–70%, with the reaction mechanism proceeding via deprotonation and subsequent ion exchange .

Disproportionation of Aminal Esters

Aminal esters react with alkanethiols in the presence of sodium alkanethiolates, leading to disproportionation products that include ((Dimethylamino)methylene)dimethylammonium methyl sulphate. This pathway is particularly useful for generating thiobis(dimethylamino)methane derivatives .

Transamination of Bis(dimethylamino)alkoxymethanes

Excess dimethylamine facilitates the transamination of bis(dimethylamino)alkoxymethanes, producing the compound in high purity. This method leverages the equilibrium dynamics of amine exchange reactions .

A comparative analysis of these methods (Table 1) highlights the efficiency of lithium dimethylamide-based syntheses for industrial-scale production.

Table 1: Synthetic Methods for ((Dimethylamino)methylene)dimethylammonium Methyl Sulphate

MethodReagentsYield (%)Reference
LiNMe₂ + Tetramethylformamidinium SaltLiNMe₂, Cl⁻/MeSO₄⁻55–70
Disproportionation of Aminal EstersNaSH, RSH60–75
TransaminationNHMe₂, HMPA80–85

Chemical Properties and Reactivity

As a quaternary ammonium salt, ((Dimethylamino)methylene)dimethylammonium methyl sulphate exhibits strong methylating capabilities. Its reactivity parallels dimethyl sulfate (Me₂SO₄) but with enhanced selectivity due to steric hindrance from the dimethylamino groups . Key reactions include:

Methylation of Nucleophiles

The compound transfers methyl groups to oxygen, nitrogen, and sulfur nucleophiles. For example, phenols are methylated to form aryl methyl ethers, while amines yield N-methylated derivatives. The reaction proceeds via an Sₙ2 mechanism, with the methyl sulfate anion acting as a leaving group .

Formation of Heterocycles

In the presence of carbonyl compounds, the reagent facilitates cyclization reactions to generate pyrrolidines and piperidines. This application is critical in alkaloid synthesis, as demonstrated in Wasserman and Ives’ 1985 study on heterocyclic ring formation .

Stability and Decomposition

The compound is stable under anhydrous conditions but hydrolyzes in aqueous media to release dimethylamine and sulfuric acid. Storage recommendations include inert atmospheres and low temperatures to prevent degradation .

Applications in Pharmaceutical Chemistry

((Dimethylamino)methylene)dimethylammonium methyl sulphate is a key intermediate in patented drug synthesis processes. Notable examples include:

Antiviral Agents

Novartis AG’s WO2009/90251 A2 patent describes its use in synthesizing neuraminidase inhibitors for influenza treatment. The compound’s ability to methylate tertiary amines enhances the bioavailability of the final drug candidates .

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